Chromosomal Aberration Induction: 7,12-DEBA vs. DMBA, EMBA, and MEBA in Rat Bone Marrow Cells In Vivo
In a direct head-to-head comparison, 7,12-diethylbenz[a]anthracene (7,12-DEBA) produced no significant increase in chromosomal aberrations (CA) in rat bone marrow cells, behaving indistinguishably from the vehicle control. By contrast, the dimethyl analog 7,12-DMBA induced the highest incidence of aberrant cells, followed by 7-ethyl-12-methylBA (EMBA) and 7-methyl-12-ethylBA (MEBA). The rank order was: DMBA > EMBA > MEBA > other BA derivatives = DEBA = control [1]. A single intravenous dose of 50 mg/kg was used for all compounds; DMBA and EMBA additionally induced exchanges and multiple CAs, whereas DEBA produced only background-level gaps and breaks [1].
| Evidence Dimension | Incidence of aberrant bone marrow cells (chromosomal aberrations in vivo) |
|---|---|
| Target Compound Data | 7,12-DEBA: no significant increase over control; categorized as 'did not induce CA' |
| Comparator Or Baseline | DMBA (highest CA incidence); EMBA (intermediate); MEBA (low but above control); BA and other derivatives (equivalent to control) |
| Quantified Difference | DEBA CA incidence statistically indistinguishable from control (p > 0.05); DMBA induced significantly elevated CA (exact percentage not reported but ranked highest among all derivatives tested). The correlation coefficient between log aberrant cell incidence and carcinogenicity index for all derivatives was r = 0.792 [1]. |
| Conditions | Rat bone marrow cells; single-pulse intravenous dose of 50 mg/kg in lipid emulsion; CA scored 24 h post-injection; n = 3–5 animals per group [1]. |
Why This Matters
This direct in vivo genotoxicity comparison establishes 7,12-DEBA as the only 7,12-dialkyl-substituted derivative in the tested panel that is entirely devoid of clastogenic activity, making it the definitive negative control for mechanistic studies of PAH-induced chromosomal damage.
- [1] Ito Y, Ueda N, Maeda S, Murao S, Sugiyama T, Lee H, Harvey RG. Induction of chromosomal aberrations in rat bone marrow cells and mutations in Salmonella typhimurium by benz[a]anthracene derivatives. Mutat Res. 1988 Sep;206(1):55-63. PMID: 3045537. View Source
